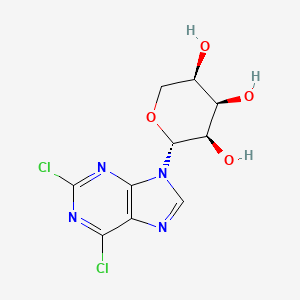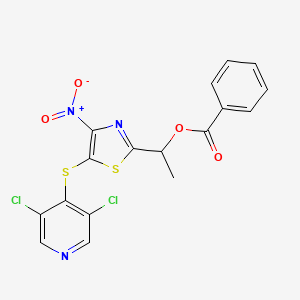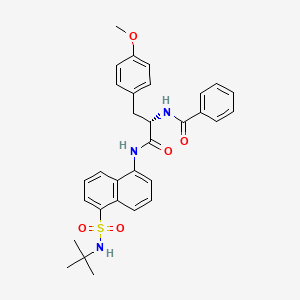
1-Hydroxy-8-sulfanyloctane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioxa-8-mercaptooctan-1-ol is a synthetic compound with the molecular formula C₆H₁₄O₃S and a molecular weight of 166.24 g/mol This compound is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH), making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The general synthetic route involves the following steps :
Ethylene Glycol and Ethylene Oxide Reaction: Ethylene glycol reacts with ethylene oxide under basic conditions to form diethylene glycol.
Thiol Group Introduction: The diethylene glycol is then reacted with a thiolating agent, such as thiourea, to introduce the thiol group, resulting in the formation of 3,6-Dioxa-8-mercaptooctan-1-ol.
Industrial Production Methods
Industrial production of 3,6-Dioxa-8-mercaptooctan-1-ol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,6-Dioxa-8-mercaptooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Simpler alcohols (R-OH)
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,6-Dioxa-8-mercaptooctan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Functions as a cross-linking agent in protein and peptide chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,6-Dioxa-8-mercaptooctan-1-ol involves its ability to bind to specific molecular targets through its thiol and hydroxyl groups. The thiol group can form covalent bonds with metal ions and proteins, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Mercaptoethoxy)ethoxy]ethanol: Similar structure with slight variations in the ethylene glycol chain length.
Thiol-PEG3-OH: A polyethylene glycol derivative with a thiol group.
Uniqueness
3,6-Dioxa-8-mercaptooctan-1-ol is unique due to its specific combination of a thiol and hydroxyl group, which provides distinct reactivity and versatility in various applications. Its ability to form stable linkages with metals and proteins makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C8H14O3S |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-hydroxy-8-sulfanyloctane-3,6-dione |
InChI |
InChI=1S/C8H14O3S/c9-5-3-7(10)1-2-8(11)4-6-12/h9,12H,1-6H2 |
InChI Key |
SWKMTAUEQROINR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)CCS)C(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)

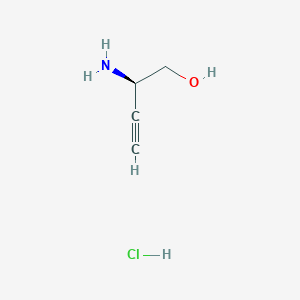
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)



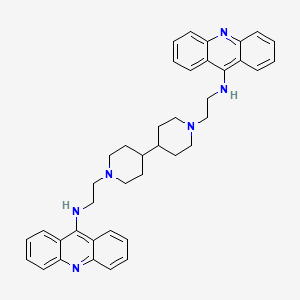
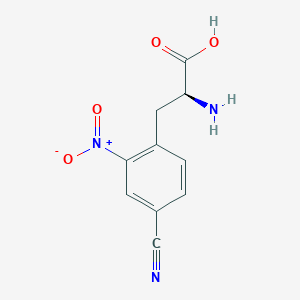
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)

